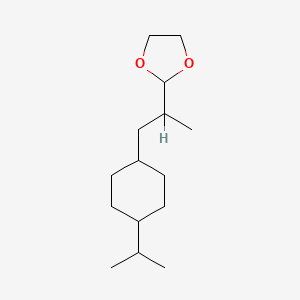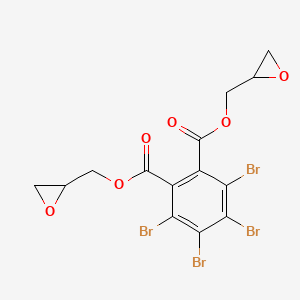
Bis(2,3-epoxypropyl) 3,4,5,6-tetrabromophthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,3-epoxypropyl) 3,4,5,6-tetrabromophthalate: is a brominated flame retardant known for its high thermal stability and effectiveness in reducing flammability in various materials. Its molecular formula is C₁₄H₁₀Br₄O₆, and it has a molecular weight of 593.84 g/mol . This compound is widely used in the production of plastics, textiles, and other materials that require enhanced fire resistance.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2,3-epoxypropyl) 3,4,5,6-tetrabromophthalate typically involves the reaction of tetrabromophthalic anhydride with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of steps involving heating and purification .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is typically purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: Bis(2,3-epoxypropyl) 3,4,5,6-tetrabromophthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of less brominated derivatives.
Substitution: The epoxy groups in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are often used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, bis(2,3-epoxypropyl) 3,4,5,6-tetrabromophthalate is used as a flame retardant additive in polymers and resins. Its high thermal stability makes it suitable for use in high-temperature applications .
Biology and Medicine: Research in biology and medicine has explored the potential of this compound as a tool for studying cellular processes related to oxidative stress and inflammation. Its brominated structure allows for easy detection and quantification in biological systems .
Industry: Industrially, this compound is used in the production of flame-retardant textiles, plastics, and coatings. Its effectiveness in reducing flammability makes it a valuable additive in various manufacturing processes .
Mechanism of Action
The mechanism by which bis(2,3-epoxypropyl) 3,4,5,6-tetrabromophthalate exerts its flame-retardant effects involves the release of bromine radicals upon heating. These radicals interfere with the combustion process by reacting with free radicals generated during the burning of materials. This chain reaction effectively slows down or stops the combustion process .
Molecular Targets and Pathways: The primary molecular targets of this compound are the free radicals generated during combustion. By neutralizing these radicals, the compound disrupts the combustion pathway and prevents the spread of fire .
Comparison with Similar Compounds
Bis(2-ethylhexyl) 3,4,5,6-tetrabromophthalate: Another brominated flame retardant with similar applications but different physical properties.
Tetrabromobisphenol A: A widely used flame retardant with a different chemical structure and mechanism of action.
Uniqueness: Bis(2,3-epoxypropyl) 3,4,5,6-tetrabromophthalate is unique due to its epoxy groups, which provide additional reactivity and versatility in chemical reactions. This makes it suitable for a broader range of applications compared to other brominated flame retardants .
Properties
CAS No. |
97890-18-1 |
|---|---|
Molecular Formula |
C14H10Br4O6 |
Molecular Weight |
593.8 g/mol |
IUPAC Name |
bis(oxiran-2-ylmethyl) 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C14H10Br4O6/c15-9-7(13(19)23-3-5-1-21-5)8(10(16)12(18)11(9)17)14(20)24-4-6-2-22-6/h5-6H,1-4H2 |
InChI Key |
FQFKYMNKPKSKMX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COC(=O)C2=C(C(=C(C(=C2Br)Br)Br)Br)C(=O)OCC3CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



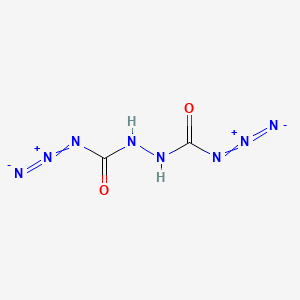
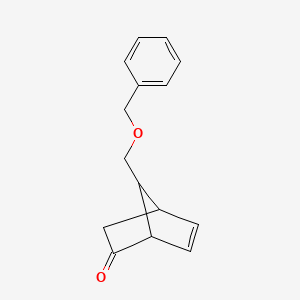
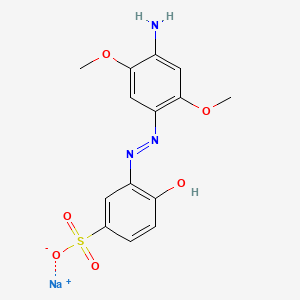
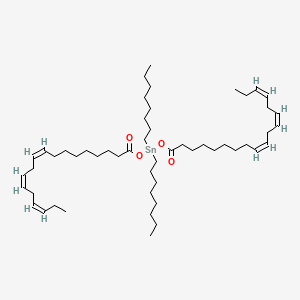
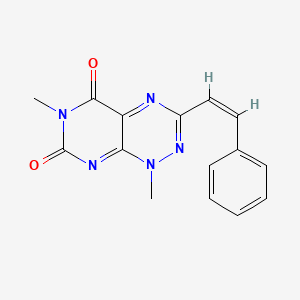
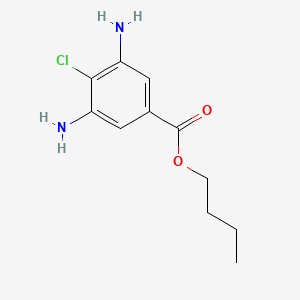
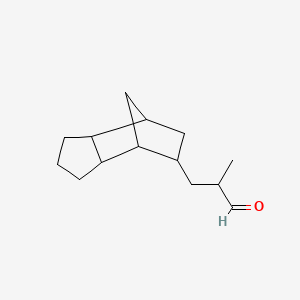

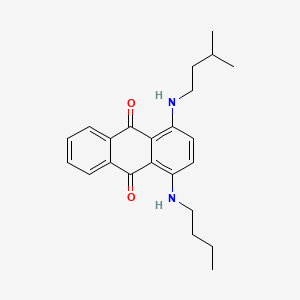
![Anthra[9,1-bc]naphth[3,2,1-kl]acridine-5,13-dione](/img/structure/B12685145.png)


